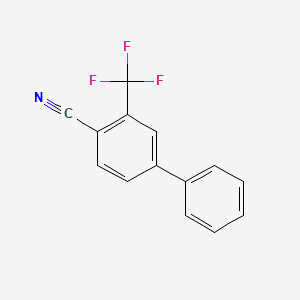
4-Cyano-3-(trifluoromethyl)biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-3-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C14H8F3N It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including toluene and tetrahydrofuran .
Industrial Production Methods: For industrial production, the synthesis method involves dissolving 4-amino-2-trifluoromethyl benzonitrile and a catalyst in dichloromethane, followed by the addition of methyl methacrylate and heating the mixture . The reaction is then cooled, filtered, and dried to obtain the desired product. This method is advantageous due to its low environmental impact and high safety standards .
化学反応の分析
Types of Reactions: 4-Cyano-3-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
科学的研究の応用
4-Cyano-3-(trifluoromethyl)biphenyl has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism by which 4-Cyano-3-(trifluoromethyl)biphenyl exerts its effects involves interactions with various molecular targets. The cyano and trifluoromethyl groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with target molecules. These interactions can influence the compound’s reactivity and biological activity .
類似化合物との比較
- 4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl
- Fluazolate
Comparison: 4-Cyano-3-(trifluoromethyl)biphenyl is unique due to the specific positioning of the cyano and trifluoromethyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds .
特性
分子式 |
C14H8F3N |
|---|---|
分子量 |
247.21 g/mol |
IUPAC名 |
4-phenyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-8-11(6-7-12(13)9-18)10-4-2-1-3-5-10/h1-8H |
InChIキー |
VXQOTSMKPZJMGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















